2-Fluoro-4-(1h-pyrazol-1-yl)aniline
Description
2-Fluoro-4-(1H-pyrazol-1-yl)aniline is a fluorinated aromatic amine featuring a pyrazole substituent at the para position relative to the amino group and a fluorine atom at the ortho position. This compound is of interest in medicinal chemistry and materials science due to the electronic effects of fluorine and the pyrazole moiety, which can modulate reactivity, solubility, and binding affinity.
Properties
Molecular Formula |
C9H8FN3 |
|---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
2-fluoro-4-pyrazol-1-ylaniline |
InChI |
InChI=1S/C9H8FN3/c10-8-6-7(2-3-9(8)11)13-5-1-4-12-13/h1-6H,11H2 |
InChI Key |
GKCUQHZHHMDPMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- 4-Fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline (CAS 1014020-15-5):
The nitro group at the 2-position introduces strong electron-withdrawing effects, significantly reducing the electron density of the aromatic ring compared to the fluorine-substituted target compound. This alters reactivity in electrophilic substitution reactions and may reduce stability under reducing conditions . - 2-Methyl-4-(1H-pyrazol-1-yl)aniline (CAS 102792-04-1):
The methyl group at the 2-position provides steric hindrance and mild electron-donating effects, which contrast with the electron-withdrawing fluorine in the target compound. This substitution pattern may influence solubility and crystallization behavior .
Thermodynamic and Reactivity Profiles
DFT studies on related compounds (e.g., 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline) using the MN15L functional and def2-TZVP basis set reveal that substituents on the pyrazole ring significantly affect Gibbs free energy and enthalpy. For instance:
- Methyl or trifluoromethyl groups on pyrazole increase steric bulk, raising activation barriers for reactions involving the aniline amino group .
- Fluorine substituents on the aromatic ring lower the pKa of the amino group due to electron withdrawal, enhancing nucleophilicity in specific reaction conditions .
Purity and Analytical Data
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